2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide
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Overview
Description
The compound “2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide” is a type of fluorescent quinazolinone . Quinazolinone derivatives are known to be fluorescent brightening agents . They are widely used as coloring materials in the dyestuff industry . These compounds are characterized by a strong absorption below 400 nm with well-separated intense emission beyond 400 nm .
Synthesis Analysis
Fluorescent quinazolinones were synthesized from ethyl 2-methyl-4-oxo-3,4-dihydroquinazoline −5-carboxylate intermediate . The synthesis involved a reaction with thioglyconic acid in tetrahydrofuran (THF) at reflux condition for 6 hours .Molecular Structure Analysis
The molecular structure of this compound involves a quinazolinone nucleus, which is a large number of alkaloids known to have biological activities . The thiazole ring, which consists of sulfur and nitrogen, allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .Scientific Research Applications
Synthesis and Chemical Structure
This compound is related to a broader class of chemicals involved in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. Research in this field focuses on developing efficient synthetic routes and understanding the chemical structure and reactivity of complex organic molecules. For instance, the synthesis of oxazoles and related heterocycles involves copper-catalyzed intramolecular cyclization, demonstrating the versatility of functionalized enamides in organic synthesis (Kumar et al., 2012). Additionally, novel annulated products from aminonaphthyridinones highlight the innovative approaches to creating new heterocyclic systems, showcasing the potential for developing compounds with unique properties (Deady & Devine, 2006).
Biological Activity
The biological activity of related compounds has been a significant area of research, with studies exploring their potential antimicrobial and anticancer properties. Research into novel comenic acid derivatives containing isoxazole and isothiazole moieties has found synergetic effects when combined with traditional antitumor drugs, suggesting potential applications in chemotherapy (Kletskov et al., 2018). Furthermore, studies on quinazolinone and thiazolidinone derivatives have explored their in vitro antibacterial and antifungal activities, highlighting the promise of these compounds in developing new antimicrobial agents (Desai et al., 2011).
Synthesis and Structural Analysis
The stereoselective synthesis and structure determination of benzoxazocine derivatives illustrate the complexity and precision required in the synthesis of novel organic compounds. X-ray crystallography and NMR spectroscopy are crucial techniques for elucidating the structures of these molecules, enabling the design and synthesis of compounds with specific properties (Belokon et al., 1998). This research provides insights into the methodologies and analytical techniques essential for advancing the field of synthetic organic chemistry.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biochemical pathways and enzymes, and can stimulate or block receptors in biological systems . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo various chemical reactions, potentially leading to its biological effects.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
9-methyl-11-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-22-11-15(14-9-5-6-10-17(14)28-22)18(20(27)25-22)19(26)24-21-23-16(12-29-21)13-7-3-2-4-8-13/h2-10,12,15,18H,11H2,1H3,(H,25,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSZGUHDSLUUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)C(=O)NC3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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